molecular formula C15H24N2O3S2 B2811800 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448124-95-5

1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2811800
CAS No.: 1448124-95-5
M. Wt: 344.49
InChI Key: XSWACDNOERHPHM-UHFFFAOYSA-N
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Description

The compound 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a heterocyclic organic molecule featuring a piperidine-pyrrolidine scaffold linked via a sulfonyl group to a 5-ethylthiophene moiety. The sulfonyl group in such compounds often enhances binding affinity to target proteins, while the ethylthiophene substituent may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-2-14-3-4-15(21-14)22(19,20)17-9-5-12(6-10-17)16-8-7-13(18)11-16/h3-4,12-13,18H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWACDNOERHPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the thiophene derivative The sulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has been explored for its potential as a pharmacophore in developing new therapeutic agents. Its anti-inflammatory and antimicrobial properties make it a candidate for treating various conditions:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of nuclear factor kappa-B (NF-κB), which is crucial in inflammatory responses .
  • Antimicrobial Properties : Its structural similarity to known antimicrobial agents suggests it may possess similar activities, warranting further investigation into its efficacy against bacterial and fungal pathogens.

Material Science

The electronic properties of the thiophene ring in the compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Research indicates that compounds with thiophene moieties exhibit favorable charge transport characteristics, which are essential for developing efficient electronic devices.

Biological Studies

The compound's unique structure allows it to be utilized in enzyme inhibition studies and receptor binding assays. Its ability to interact with specific molecular targets can provide insights into biochemical pathways and aid in drug discovery processes .

Case Studies and Research Findings

Recent studies have documented the effects of this compound on cellular models. A notable case study involved evaluating its impact on NF-kB signaling pathways, demonstrating significant inhibition of inflammatory markers in stimulated macrophages .

Another study focused on its synthesis and characterization, highlighting the compound's potential as a lead candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism by which 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Sulfonyl Substituent Molecular Weight (g/mol) Reported Activity
Target Compound Piperidine-pyrrolidine 5-Ethylthiophen-2-yl Not provided Unknown (theoretical enzyme inhibition)
WHO Factor Xa Inhibitor (C₂₂H₂₆ClN₃O₅S) Piperidine-tetrahydropyrimidinone 6-Chloronaphthalen-2-yl 487.97 Blood coagulation factor Xa inhibition
Compound 6d Piperazine-sulfonamide 3-(Sulfamoyl-amino)benzenesulfonamide ~600 (estimated) Not specified
Compound 6i Piperazine-sulfonamide 4-Sulfamoylaminophenyl ~650 (estimated) Not specified

Key Observations:

Sulfonyl Group Variations: The target compound’s 5-ethylthiophene sulfonyl group contrasts with the chloronaphthalene sulfonyl group in the WHO Factor Xa inhibitor, which is critical for anticoagulant activity . Ethylthiophene may confer improved metabolic stability compared to bulkier aromatic substituents. Compounds in (e.g., 6d, 6i) use sulfamoylaminophenyl or benzenesulfonamide groups, which are associated with hydrogen-bonding interactions in enzyme active sites .

Core Scaffold Differences: The target compound’s piperidine-pyrrolidine core differs from the piperazine scaffolds in and the tetrahydropyrimidinone ring in the WHO inhibitor. These differences influence conformational flexibility and steric hindrance during target binding.

Biological Activity: The WHO inhibitor’s Factor Xa inhibition is attributed to its chloronaphthalene sulfonyl group, which mimics endogenous substrates .

Q & A

Basic Research Questions

Q. What is the structural configuration of the compound, and how do its functional groups influence reactivity in synthetic chemistry?

  • Answer : The compound features a piperidine ring substituted with a sulfonyl group linked to a 5-ethylthiophene moiety, along with a pyrrolidin-3-ol group. The sulfonyl group acts as an electron-withdrawing group, reducing nucleophilicity at the piperidine nitrogen, while the hydroxyl group in pyrrolidin-3-ol enables hydrogen bonding, influencing solubility and interactions with biological targets. The thiophene ring may participate in π-π stacking. Similar sulfonylated piperidine derivatives have shown reactivity in nucleophilic substitution and coupling reactions under controlled conditions .

Q. What analytical techniques are recommended for confirming the compound’s identity and purity post-synthesis?

  • Answer : Key techniques include:

Technique Purpose Example Conditions/Insights
NMR Structural confirmation1^1H and 13^{13}C NMR to resolve stereochemistry and substituent positions .
HPLC Purity assessmentReverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
Mass Spectrometry Molecular weight verificationHigh-resolution MS (HRMS) to confirm the molecular ion peak .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to minimize by-products and improve yield?

  • Answer : Optimization strategies include:

  • Catalyst Selection : Use acid/base catalysts (e.g., triethylamine) to enhance sulfonylation efficiency .
  • Reaction Monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
  • Temperature Control : Maintain inert atmospheres (N2_2) for oxygen-sensitive steps, such as thiophene functionalization .

Q. How can discrepancies in reported biological activities (e.g., IC50_{50} values) across studies be resolved?

  • Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .
  • Compound Purity : Validate purity (>95% via HPLC) and confirm stereochemical consistency .
  • Structural Analogues : Compare activities of closely related derivatives to isolate critical pharmacophores .

Q. What challenges exist in establishing structure-activity relationships (SAR) for derivatives, and how can computational modeling assist?

  • Answer :

  • Challenges : Synthetic complexity of modifying the sulfonyl-piperidine and pyrrolidin-3-ol moieties while maintaining stability.
  • Computational Solutions :
  • Molecular Docking : Predict binding interactions with target proteins (e.g., kinases, GPCRs) .
  • QSAR Models : Corrogate electronic (e.g., sulfonyl group electronegativity) and steric properties with bioactivity data .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Answer :

  • Storage : Store in airtight containers at -20°C to prevent hydrolysis of the sulfonyl group .
  • In-Solution Stability : Test degradation in DMSO/water mixtures via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be addressed?

  • Answer :

  • Methodological Review : Compare solvent systems (e.g., DMSO, ethanol, water) and saturation concentrations .
  • Experimental Replication : Use standardized shake-flask or HPLC-based solubility assays .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Answer :

Assay Purpose Protocol
Caco-2 Permeability Intestinal absorptionMeasure apical-to-basolateral transport .
Microsomal Stability Metabolic stabilityIncubate with liver microsomes, track parent compound depletion .

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